molecular formula C10H7BrO3 B3038261 (5-Bromo-1-benzofuran-2-yl)acetic acid CAS No. 84102-74-9

(5-Bromo-1-benzofuran-2-yl)acetic acid

Cat. No.: B3038261
CAS No.: 84102-74-9
M. Wt: 255.06 g/mol
InChI Key: MHGUUFJBFFEHMO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(5-Bromo-1-benzofuran-2-yl)acetic acid is a chemical compound that belongs to the benzofuran family. Benzofuran derivatives are known for their diverse biological activities and potential applications in various fields, including medicinal chemistry and materials science. This compound, characterized by the presence of a bromine atom at the 5-position of the benzofuran ring and an acetic acid moiety at the 2-position, exhibits unique chemical properties that make it a subject of interest in scientific research.

Mechanism of Action

Target of Action

Benzofuran compounds, in general, have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . One specific compound, 1-(7-benzofuranyl)-4-methylpiperazine, synthesized from 5-Bromobenzofuran, has been shown to bind strongly and with high selectivity to the serotonin receptor 5-HT2A in the presence of the receptor 5-HT7 .

Mode of Action

Benzofuran derivatives have been shown to interact with their targets in various ways, leading to changes in cellular processes . For instance, some benzofuran derivatives can inhibit rapid sodium ion influx in atrial and myocardial conduction fibers, slowing down conduction velocity and reducing sinus node autonomy .

Biochemical Pathways

Benzofuran compounds have been shown to affect various biochemical pathways due to their diverse biological activities . For example, some benzofuran derivatives can participate in the treatment of inflammation by inhibiting the production of pro-inflammatory cytokines .

Pharmacokinetics

The broad range of clinical uses of benzofuran derivatives indicates the diverse pharmacological activities of this series of compounds .

Result of Action

Benzofuran compounds have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . For instance, some benzofuran derivatives have been developed and utilized as anticancer agents .

Action Environment

The suzuki–miyaura (sm) coupling reaction, which is often used in the synthesis of benzofuran compounds, is known for its exceptionally mild and functional group tolerant reaction conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (5-Bromo-1-benzofuran-2-yl)acetic acid typically involves the bromination of benzofuran derivatives followed by acetic acid substitution. One common method includes the radical bromination of the methyl group of benzofuran using N-bromosuccinimide (NBS) and azobisisobutyronitrile (AIBN) in carbon tetrachloride (CCl4) under reflux conditions . The brominated intermediate is then converted into the corresponding acetic acid derivative through further reactions.

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and subsequent functional group transformations. The process is optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions: (5-Bromo-1-benzofuran-2-yl)acetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the bromine substituent to a hydrogen atom or other functional groups.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophilic substitution reactions typically involve reagents such as sodium azide (NaN3) or thiourea.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzofuran-2-carboxylic acid, while substitution reactions can produce various substituted benzofuran derivatives.

Scientific Research Applications

(5-Bromo-1-benzofuran-2-yl)acetic acid has several applications in scientific research:

Comparison with Similar Compounds

  • (5-Bromo-2-benzofuran-1-yl)acetic acid
  • (5-Chloro-1-benzofuran-2-yl)acetic acid
  • (5-Methyl-1-benzofuran-2-yl)acetic acid

Comparison: (5-Bromo-1-benzofuran-2-yl)acetic acid is unique due to the presence of the bromine atom, which imparts distinct chemical reactivity and biological activity compared to its analogs. For example, the bromine substituent enhances the compound’s ability to participate in halogen bonding and increases its lipophilicity, which can improve its bioavailability and efficacy in biological systems .

Properties

IUPAC Name

2-(5-bromo-1-benzofuran-2-yl)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7BrO3/c11-7-1-2-9-6(3-7)4-8(14-9)5-10(12)13/h1-4H,5H2,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHGUUFJBFFEHMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Br)C=C(O2)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7BrO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501303834
Record name 5-Bromo-2-benzofuranacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501303834
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

84102-74-9
Record name 5-Bromo-2-benzofuranacetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=84102-74-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Bromo-2-benzofuranacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501303834
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(5-Bromo-1-benzofuran-2-yl)acetic acid
Reactant of Route 2
Reactant of Route 2
(5-Bromo-1-benzofuran-2-yl)acetic acid
Reactant of Route 3
Reactant of Route 3
(5-Bromo-1-benzofuran-2-yl)acetic acid
Reactant of Route 4
(5-Bromo-1-benzofuran-2-yl)acetic acid
Reactant of Route 5
(5-Bromo-1-benzofuran-2-yl)acetic acid
Reactant of Route 6
(5-Bromo-1-benzofuran-2-yl)acetic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.